
MX1013
概要
説明
MX1013は、強力で不可逆的なジペプチドカスパーゼ阻害剤であり、有意な抗アポトーシス活性を有します。 This compoundは、30ナノモルというIC50値でヒト組換えカスパーゼ3を阻害することが知られています 。カスパーゼはアポトーシス(プログラムされた細胞死)の過程に関与する重要な酵素であり、this compoundは、細胞死関連疾患の研究および治療における貴重な化合物です。
科学的研究の応用
Cytoprotection in Apoptosis Models
MX1013 has been extensively studied for its cytoprotective effects in several models of apoptosis:
- Liver Failure Model : In an anti-Fas mouse-liver apoptosis model, administration of this compound at a dose of 1 mg/kg intravenously significantly reduced liver damage and improved survival rates .
- Brain Ischemia/Reperfusion Injury : At a dose of 20 mg/kg (i.v. bolus), followed by infusion, this compound reduced cortical damage by approximately 50% in models simulating brain ischemia/reperfusion injury .
- Acute Myocardial Infarction : Similar dosing regimens demonstrated a reduction in heart damage by about 50%, highlighting its protective role during acute myocardial infarction .
Investigating Apoptosis-Related Disorders
The ability of this compound to inhibit apoptosis has implications for various clinical conditions:
- Neurodegenerative Diseases : Given its protective effects against neuronal cell death, this compound may be explored for therapeutic applications in neurodegenerative diseases characterized by excessive apoptosis.
- Cancer Therapy : By modulating apoptosis, this compound could potentially enhance the efficacy of cancer treatments that rely on inducing apoptosis in tumor cells .
Research on Proteolytic Enzymes
This compound serves as a valuable tool for studying the role of caspases and other proteolytic enzymes in disease processes. Its selective inhibition allows researchers to delineate the contributions of specific caspases to various pathological conditions .
Case Study: Liver Protection
In a study published in the British Journal of Pharmacology, researchers demonstrated that this compound effectively prevented liver damage induced by Fas receptor activation. The study involved administering varying doses of this compound to mice subjected to liver failure conditions. Results indicated significant cytoprotection and improved survival rates compared to control groups .
Case Study: Cardiac Protection
Another significant study focused on the effects of this compound on cardiac tissue during acute myocardial infarction. Mice treated with this compound showed a marked reduction in myocardial damage and improved cardiac function post-infarction compared to untreated controls. This suggests potential applications for this compound in protecting cardiac tissue during ischemic events .
作用機序
MX1013は、アポトーシスの過程に関与する重要な酵素であるカスパーゼを不可逆的に阻害することで、その効果を発揮します。 This compoundは、カスパーゼの活性部位に結合し、そのタンパク質分解活性を阻害し、プログラムされた細胞死に至る一連のイベントを阻害します 。 この阻害は、カスパーゼに対して選択的で、非カスパーゼプロテアーゼに大きな影響を与えません .
類似化合物の比較
This compoundは、カスパーゼ阻害剤としての効力と選択性においてユニークです。 類似の化合物には、Z-VAD-fmkや他のテトラペプチドベースおよびトリペプチドベースのカスパーゼ阻害剤などがあります 。 this compoundは、これらの他の阻害剤に比べて、より水溶性が高く、より低い濃度でアポトーシスを阻止する活性を示しています 。このことは、this compoundをアポトーシスの研究における貴重なツールにし、治療用途のための潜在的な候補にしています。
類似化合物のリスト:- Z-VAD-fmk
- テトラペプチドベースのカスパーゼ阻害剤
- トリペプチドベースのカスパーゼ阻害剤
生化学分析
Biochemical Properties
MX1013 plays a significant role in biochemical reactions, particularly in the inhibition of caspases . It inhibits caspases 1, 3, 6, 7, 8, and 9, with IC50 values ranging from 5 to 20 nm . It is selective for caspases and is a poor inhibitor of noncaspase proteases, such as cathepsin B, calpain I, or Factor Xa .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits apoptosis in several cell culture models, including caspase 3 processing, PARP cleavage, and DNA fragmentation . This compound is more active than tetrapeptide- and tripeptide-based caspase inhibitors, and blocked apoptosis at concentrations as low as 0.5 microm .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of caspases . As a potent, irreversible dipeptide caspase inhibitor, it binds to caspases and inhibits their activity, thereby preventing the cascade of events that lead to apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to maintain its stability and effectiveness in laboratory settings . It has been observed to consistently inhibit apoptosis in various cell culture models .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dose of 1 mg kg-1 i.v., this compound prevented liver damage and the lethality caused by Fas death receptor activation in the anti-Fas mouse-liver apoptosis model .
Metabolic Pathways
Given its role as a caspase inhibitor, it likely interacts with enzymes and cofactors involved in the apoptosis pathway .
準備方法
合成経路と反応条件: MX1013は、ジペプチド構造の形成を伴う一連の化学反応によって合成されます。合成には、通常、ジペプチド結合の正しい形成を保証するために、特定のアミノ酸誘導体と保護基を使用します。 反応条件には、通常、目的の生成物を得るために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業的生産方法: 工業的な環境では、this compoundの生産は、実験室で使用される合成経路をスケールアップすることを伴います。これには、収率と純度を最大化するための反応条件の最適化と、最終製品の一貫性を保証するための品質管理対策の実施が含まれます。 This compoundの大規模生産には、自動システムと高度な分析技術の使用が不可欠です .
化学反応の分析
反応の種類: MX1013は、主にカスパーゼとの阻害反応を起こします。 This compoundはカスパーゼに対して選択的で、カテプシンB、カルパインI、または因子Xaなどの非カスパーゼプロテアーゼの貧弱な阻害剤です 。 This compoundは、アポトーシスの3つの主要なマーカーである、カスパーゼ3のタンパク質分解的成熟、カスパーゼ媒介によるポリ(ADP-リボース)ポリメラーゼの切断、およびゲノムデオキシリボ核酸の断片化を阻害します .
一般的な試薬と条件: this compoundを含む反応には、通常、アミノ酸誘導体、保護基、触媒などの特定の試薬が必要です。 条件には、通常、反応を促進するために、制御された温度、特定のpHレベル、および有機溶媒の使用が含まれます .
生成される主要な生成物: This compoundを含む反応から生成される主要な生成物は、阻害されたカスパーゼと、ポリ(ADP-リボース)ポリメラーゼの切断やゲノムデオキシリボ核酸の断片化などのアポトーシスマーカーの予防です .
科学的研究への応用
This compoundは、化学、生物学、医学、産業などの分野で、科学的研究に幅広い用途があります。化学においては、カスパーゼ阻害のメカニズムとカスパーゼのアポトーシスにおける役割を研究するために使用されます。 生物学においては、this compoundは、プログラムされた細胞死に関与する経路を調査し、アポトーシス関連疾患の治療法を開発するために使用されます .
医学において、this compoundは、肝不全、脳虚血、急性心筋梗塞などのさまざまな動物モデルで、アポトーシスによる損傷から細胞を保護する有望な結果を示しています 。 This compoundのアポトーシスを阻害する能力は、がん、神経変性疾患、心血管疾患などの病気の治療のための潜在的な候補となっています .
類似化合物との比較
MX1013 is unique in its potency and selectivity as a caspase inhibitor. Similar compounds include Z-VAD-fmk and other tetrapeptide- and tripeptide-based caspase inhibitors . this compound is more aqueous soluble and has shown greater activity in blocking apoptosis at lower concentrations compared to these other inhibitors . This makes this compound a valuable tool in the study of apoptosis and a potential candidate for therapeutic applications.
List of Similar Compounds:- Z-VAD-fmk
- Tetrapeptide-based caspase inhibitors
- Tripeptide-based caspase inhibitors
生物活性
MX1013, also known as Z-Val-Asp-CH₂F, is a dipeptide caspase inhibitor that has garnered attention for its potent biological activity, particularly in the context of apoptosis (programmed cell death). This compound has been extensively studied for its potential therapeutic applications in various apoptosis-related disorders. The following sections will detail its biological activity, including in vitro and in vivo findings, case studies, and a comparative analysis of its efficacy against other caspase inhibitors.
This compound functions primarily as a pan-caspase inhibitor, effectively inhibiting multiple caspases involved in the apoptotic pathway. The compound demonstrates selective inhibition with IC₅₀ values ranging from 5 to 20 nM for caspases 1, 3, 6, 7, 8, and 9. Importantly, it exhibits poor inhibition of non-caspase proteases such as cathepsin B and calpain I (IC₅₀ values >10 μM) .
In Vitro Studies
In various cell culture models of apoptosis, this compound has shown superior activity compared to traditional tripeptide- and tetrapeptide-based inhibitors. It effectively blocks key apoptotic markers such as:
- Caspase-3 processing
- PARP cleavage
- DNA fragmentation
Notably, this compound can prevent apoptosis at concentrations as low as 0.5 μM .
In Vivo Studies
This compound's efficacy extends beyond in vitro models. In several rodent models of apoptosis, it has demonstrated significant cytoprotective effects:
Model | Dose (mg/kg) | Outcome |
---|---|---|
Anti-Fas mouse liver apoptosis | 1 i.v. | Prevented liver damage and lethality |
Brain ischemia/reperfusion | 20 i.v. | Reduced cortical damage by ~50% |
Acute myocardial infarction | 20 i.v. | Reduced heart damage by ~50% |
These results indicate that this compound not only inhibits apoptosis effectively but also provides substantial protection against tissue damage in critical conditions .
Comparative Analysis with Other Inhibitors
This compound's performance can be contrasted with other caspase inhibitors such as Z-VAD-fmk. Despite being less potent in enzyme inhibition assays (10–100 times less), this compound's unique dipeptide structure contributes to its enhanced solubility and bioavailability, making it a promising candidate for therapeutic applications .
Table: Comparison of Caspase Inhibitors
Inhibitor | Type | IC₅₀ (nM) | Solubility | Efficacy in Models |
---|---|---|---|---|
This compound | Dipeptide | 5 - 20 | High | Effective in liver, brain, heart models |
Z-VAD-fmk | Tetrapeptide | <0.5 | Moderate | Effective but less selective |
Case Study: Liver Apoptosis Model
In a pivotal study involving the anti-Fas mouse model of liver apoptosis, this compound was administered intravenously at a dose of 1 mg/kg. The results indicated a significant reduction in liver damage and mortality associated with Fas receptor activation. This study underscores the potential of this compound as a therapeutic agent for liver-related disorders .
Case Study: Brain Ischemia Model
Another critical assessment involved the administration of this compound during experimental brain ischemia/reperfusion injury at a dose of 20 mg/kg. The treatment resulted in approximately 50% reduction in cortical damage compared to control groups. This finding highlights this compound's promise in neuroprotective strategies during ischemic events .
特性
IUPAC Name |
5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13?,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBWGROBJJXCJJ-VYIIXAMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。